molecular formula C11H15FN2O B1445040 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine CAS No. 1248781-04-5

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

Cat. No. B1445040
CAS RN: 1248781-04-5
M. Wt: 210.25 g/mol
InChI Key: KDTLZQVWSSMADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, involves several steps. One method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine consists of a pyridine ring with a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used to synthesize a range of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .

Pharmacological Applications

The piperidine moiety is a common feature in FDA-approved drugs. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could be involved in the development of new pharmacological agents with potential applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Anticancer Activity

Piperidine derivatives have been utilized in the synthesis of compounds with anticancer properties. The specific structure of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine may be explored for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer drugs .

Antimicrobial and Antifungal Agents

The structural flexibility of piperidine allows for the creation of compounds with antimicrobial and antifungal activities. Research into 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could yield new agents that combat resistant strains of bacteria and fungi .

Neuroprotective Agents

Piperidine derivatives are known to possess neuroprotective properties. This compound could be investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s, offering a new avenue for therapeutic intervention .

Analgesic and Anti-Inflammatory Agents

The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammatory conditions. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could be a precursor for developing new pain relief medications .

Antihypertensive Agents

Given the role of piperidine derivatives in cardiovascular drugs, there’s potential for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine to be used in creating antihypertensive agents, contributing to the management of high blood pressure .

Antipsychotic Medications

Piperidine derivatives are also found in antipsychotic medications. Research into the applications of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine could lead to the development of novel treatments for psychiatric disorders .

Safety and Hazards

The safety and hazards associated with 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine are not well-documented in the literature .

properties

IUPAC Name

5-fluoro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZQVWSSMADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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